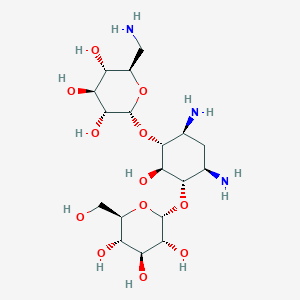
Kanamycin D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Kanamycin D is a kanamycin that is kanamycin A in which the 3''-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).
Applications De Recherche Scientifique
Antimicrobial Applications
Broad-Spectrum Antibiotic Activity
Kanamycin D is primarily recognized for its ability to inhibit bacterial protein synthesis, making it effective against various Gram-positive and Gram-negative bacteria. Recent studies have demonstrated its efficacy against multi-drug resistant strains, which is crucial given the rising prevalence of antibiotic resistance. For instance, a study found that kanamycin conjugated with gold nanoparticles significantly enhanced antibacterial activity, reducing the minimum inhibitory concentration (MIC) required to combat resistant strains compared to free kanamycin .
Combination Therapies
Research has also explored the synergistic effects of kanamycin when combined with transition metal ions. In particular, combinations with copper and zinc ions have shown increased inhibitory effects against resistant Staphylococcus aureus strains. These combinations not only enhanced the antibacterial properties of kanamycin but also reduced its toxicity in vivo, indicating a promising avenue for treating infections caused by resistant bacteria .
Biosynthesis Studies
Mechanistic Insights
The biosynthesis of kanamycin involves complex biochemical pathways that have been elucidated through structural studies. Research into the enzyme kanamycin B dioxygenase has provided insights into substrate specificity and reaction mechanisms involved in the antibiotic's formation. This knowledge is essential for understanding how modifications to the kanamycin structure can enhance its properties or lead to new derivatives with improved activity .
Innovative Detection Methods
Aptamer-Based Detection Systems
Recent advancements have led to the development of highly sensitive detection methods for kanamycin using aptamer-based sensors. These systems can detect kanamycin at concentrations as low as 1 pM in various samples, including blood serum and milk. Such technologies are vital for ensuring food safety and monitoring antibiotic residues in agricultural products .
Case Studies
Propriétés
Formule moléculaire |
C18H35N3O12 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H35N3O12/c19-2-6-8(23)10(25)12(27)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)11(26)9(24)7(3-22)31-18/h4-18,22-29H,1-3,19-21H2/t4-,5+,6+,7+,8+,9+,10-,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1 |
Clé InChI |
NZCOZAMBHLSNDW-HNDNCJINSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
SMILES canonique |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















